

Spectroscopic comparison of 4-Bromo-2-ethylaniline starting material and product

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Compound of Interest

Compound Name: 4-Bromo-2-ethylaniline

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A Spectroscopic Guide to the N-Acetylation of 4-Bromo-2-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the starting material, **4-Bromo-2-ethylaniline**, and its N-acetylated product, N-(4-bromo-2-ethylphenyl)acetamide. The transformation from a primary arylamine to an acetanilide results in characteristic changes in the infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. Understanding these spectroscopic shifts is crucial for reaction monitoring and product characterization in synthetic chemistry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both the starting material and the product.

Table 1: Infrared (IR) Spectroscopy

Compound	Key Absorptions (cm ⁻¹)	Functional Group
4-Bromo-2-ethylaniline	3440-3300 (two bands)	N-H stretch (primary amine)
1620	N-H bend	
810	C-H bend (aromatic)	
550	C-Br stretch	
N-(4-bromo-2-ethylphenyl)acetamide	3300-3250 (one band)	N-H stretch (secondary amide)
1665	C=O stretch (amide I)	
1550	N-H bend (amide II)	
815	C-H bend (aromatic)	
560	C-Br stretch	

Table 2: ¹H NMR Spectroscopy

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4-Bromo-2-ethylaniline	7.15	d	1H	Ar-H
	7.05	dd	1H	
	6.60	d	1H	
	3.70	br s	2H	
	2.50	q	2H	
	1.20	t	3H	
N-(4-bromo-2-ethylphenyl)acetamide	7.80	br s	1H	-NH-
	7.40	d	1H	
	7.30	dd	1H	
	7.20	d	1H	
	2.60	q	2H	
	2.15	s	3H	
	1.25	t	3H	

Table 3: ^{13}C NMR Spectroscopy

Compound	Chemical Shift (δ , ppm)	Assignment
4-Bromo-2-ethylaniline	144.0	C-NH ₂
132.5	C-Et	
131.0	Ar-CH	
129.0	Ar-CH	
116.0	Ar-CH	
110.0	C-Br	
24.0	-CH ₂ CH ₃	
14.0	-CH ₂ CH ₃	
N-(4-bromo-2-ethylphenyl)acetamide	168.5	C=O
137.0	C-NH	
135.0	C-Et	
132.0	Ar-CH	
129.5	Ar-CH	
125.0	Ar-CH	
118.0	C-Br	
24.5	-CH ₂ CH ₃	
24.0	-COCH ₃	
14.0	-CH ₂ CH ₃	

Table 4: Mass Spectrometry

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
4-Bromo-2-ethylaniline	C ₈ H ₁₀ BrN	200.08	201/199 (M ⁺), 186/184 (M-CH ₃) ⁺
N-(4-bromo-2-ethylphenyl)acetamide	C ₁₀ H ₁₂ BrNO	242.11	243/241 (M ⁺), 200/198 (M-COCH ₂) ⁺ , 186/184 (M-COCH ₂ -CH ₃) ⁺

Experimental Protocol: N-Acetylation of 4-Bromo-2-ethylaniline

This protocol outlines a standard procedure for the N-acetylation of **4-Bromo-2-ethylaniline** using acetic anhydride.

Materials:

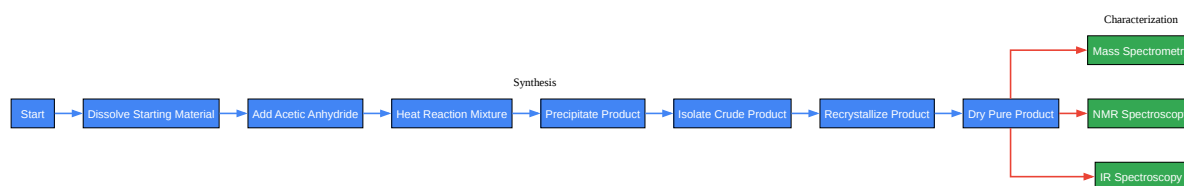
- **4-Bromo-2-ethylaniline**
- Acetic anhydride
- Glacial acetic acid
- Sodium acetate
- Ethanol
- Water
- Standard laboratory glassware
- Magnetic stirrer and hotplate
- Ice bath
- Buchner funnel and filter paper

Procedure:

- **Dissolution:** In a 100 mL round-bottom flask, dissolve **4-Bromo-2-ethylaniline** (1.0 eq) in glacial acetic acid.
- **Reagent Addition:** To the stirred solution, add acetic anhydride (1.1 eq) dropwise.
- **Reaction:** Add a catalytic amount of sodium acetate and heat the mixture to 50-60 °C for 1-2 hours.
- **Precipitation:** After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.
- **Isolation:** Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crude product with cold water to remove any remaining acetic acid.
- **Recrystallization:** Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-bromo-2-ethylphenyl)acetamide.
- **Drying:** Dry the purified product in a desiccator.
- **Characterization:** Obtain IR, ^1H NMR, ^{13}C NMR, and mass spectra of the product to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.



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Caption: Experimental workflow for the synthesis and characterization of N-(4-bromo-2-ethylphenyl)acetamide.

- To cite this document: BenchChem. [Spectroscopic comparison of 4-Bromo-2-ethylaniline starting material and product]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273662#spectroscopic-comparison-of-4-bromo-2-ethylaniline-starting-material-and-product\]](https://www.benchchem.com/product/b1273662#spectroscopic-comparison-of-4-bromo-2-ethylaniline-starting-material-and-product)

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